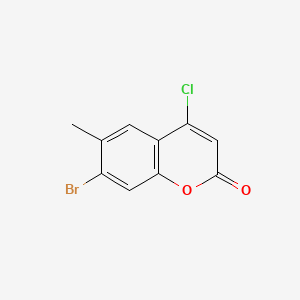
7-Bromo-4-chloro-6-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-6-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit a wide range of pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-methylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials include 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate. The reaction is catalyzed by concentrated sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-6-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinones or reduced to form dihydrocoumarins.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium carbonate in dry acetone.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted coumarins with different functional groups.
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydrocoumarins and related derivatives.
Scientific Research Applications
7-Bromo-4-chloro-6-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for detecting metal ions and other biomolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-6-methylcoumarin involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 6-Bromo-7-hydroxy-3-methylcoumarin
- 4-Methyl-6,7-dihydroxycoumarin
- 6-Bromo-3-cyano-4-methylcoumarin
Comparison:
- Chemical Structure: While these compounds share a coumarin core, the presence and position of substituents like bromine, chlorine, and methyl groups vary.
- Reactivity: The different substituents influence the reactivity and types of reactions these compounds undergo.
- Applications: Each compound has unique applications based on its chemical properties. For example, 6-Bromo-7-hydroxy-3-methylcoumarin is used in multi-photon uncaging studies, while 6-Bromo-3-cyano-4-methylcoumarin is important for preparing methine dyes .
Properties
Molecular Formula |
C10H6BrClO2 |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
7-bromo-4-chloro-6-methylchromen-2-one |
InChI |
InChI=1S/C10H6BrClO2/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4H,1H3 |
InChI Key |
TXHUXHWRUCZAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC(=O)C=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















